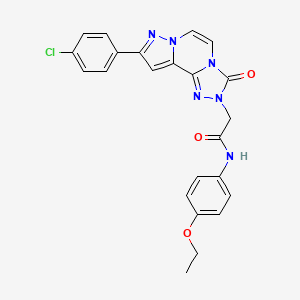
Chembl4520601
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, reactivity, and spectral properties .科学的研究の応用
Introduction to ChEMBL Database ChEMBL is a large-scale bioactivity database designed to support drug discovery and chemical biology research. It provides comprehensive data on the binding, functional, and ADMET properties of drug-like bioactive compounds. This data is manually curated from the primary literature, making ChEMBL a valuable resource for various scientific applications, including the identification of chemical scaffolds active against specific targets, deconvolution of phenotypic assay targets, and investigation of potential targets for safety liabilities. Access to ChEMBL is available through web interfaces, data downloads, and web services, facilitating the integration of its data into research workflows (Gaulton et al., 2011).
Enhancements and New Features in ChEMBL Recent updates to ChEMBL have significantly enhanced its functionality and utility. These include the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, addition of metabolic pathways for drugs, and calculation of structural alerts. Such enhancements make ChEMBL an even more powerful tool for scientific research, enabling more precise and comprehensive analysis of bioactivity data (Gaulton et al., 2016).
Streamlining Access to Drug Discovery Data The ChEMBL web services update has significantly streamlined programmatic access to the database, exposing a vast amount of data and introducing new functionalities. This improvement is crucial for building applications and data processing workflows relevant to drug discovery and chemical biology. By providing RESTful access to commonly used cheminformatics methods, ChEMBL web services facilitate the development of innovative tools and approaches in scientific research (Davies et al., 2015).
ChEMBL's Role in Broadening Applicability in Research The inclusion of extensive datasets on insecticidal, fungicidal, and herbicidal compounds and assays demonstrates ChEMBL's commitment to broadening its applicability beyond human health research. This expansion into crop protection research exemplifies the database's potential to impact a wide range of scientific fields, providing a rich resource for exploring the activity of chemical compounds across various biological targets (Gaulton et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-2-33-18-9-7-17(8-10-18)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)15-3-5-16(24)6-4-15/h3-13H,2,14H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQGGNLLXMFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2669114.png)
![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone](/img/structure/B2669117.png)
![(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2669121.png)
![N6-(sec-butyl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2669122.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2669124.png)
![N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2669127.png)
![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)
![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)